Berberrubine

Descripción general

Descripción

Berberrubina es un alcaloide natural de isoquinolina y un metabolito primario de la berberina. Es conocido por sus significativas actividades farmacológicas, incluidos los efectos hipoglucémicos, las propiedades antioxidantes y las posibles aplicaciones terapéuticas en diversas enfermedades . Berberrubina se deriva de plantas como Coptis chinensis e Hydrastis canadensis y ha sido ampliamente estudiada por sus propiedades medicinales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Berberrubina se puede sintetizar mediante la desmetilación de la berberina. Un método común implica calentar la berberina a 220 °C en una estufa de vacío durante 10 minutos . Otro enfoque utiliza irradiación de microondas, donde la berberina se hace reaccionar en dimetilformamida (DMF) bajo condiciones de microondas, lo que resulta en un mayor rendimiento y pureza .

Métodos de producción industrial: La producción industrial de berberrubina generalmente involucra el uso de técnicas avanzadas como la irradiación de microondas para mejorar las tasas de reacción y los rendimientos. El proceso incluye pasos de cristalización y purificación para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Berberrubina sufre diversas reacciones químicas, incluidas:

Oxidación: Berberrubina se puede oxidar para formar diferentes derivados con actividades farmacológicas mejoradas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las sales de arilo diazonio se utilizan en reacciones de sustitución en condiciones débilmente alcalinas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de berberrubina con propiedades farmacológicas modificadas, como efectos antioxidantes y hipoglucémicos mejorados .

Aplicaciones Científicas De Investigación

Berberrubina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Berberrubina ejerce sus efectos a través de varios objetivos y vías moleculares:

Activación de la proteína quinasa activada por AMP (AMPK): Esta vía juega un papel crucial en la regulación del metabolismo de la glucosa y los lípidos.

Regulación del metabolismo de los lípidos: Berberrubina mejora la sensibilidad a la insulina y modula el metabolismo de los lípidos, contribuyendo a sus efectos terapéuticos en enfermedades metabólicas.

Inhibición de vías inflamatorias: El compuesto tiene propiedades antiinflamatorias que ayudan a reducir el estrés oxidativo y la inflamación.

Comparación Con Compuestos Similares

Berberrubina es parte de la familia de alcaloides protoberberina, que incluye compuestos como:

Talifendina: Otro metabolito de la berberina con propiedades farmacológicas similares.

Demetilenberberina: Un derivado con posibles beneficios terapéuticos.

Yatrorrizina: Exhibe actividades farmacológicas similares pero con diferentes niveles de potencia.

Columbamina: Comparte el esqueleto protoberberina y muestra extensas propiedades farmacológicas.

Berberrubina es única debido a su efecto hipoglucémico más fuerte en comparación con la berberina y su extenso metabolismo en berberrubina-9-O-β-D-glucurónido, lo que contribuye a su eficacia terapéutica .

Actividad Biológica

Berberrubine, a significant metabolite of berberine, is a natural alkaloid derived from various plants, particularly those in the Berberis genus. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exhibits better lipid solubility and higher affinity for P-glycoprotein (P-gp) receptors compared to its parent compound, berberine. This characteristic enhances its bioavailability and pharmacological potential . Studies indicate that this compound reaches plasma concentrations significantly higher than berberine itself, with a maximum concentration of 204 ng/mL compared to 0.5 ng/mL for berberine .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it disrupted cell wall synthesis and inhibited metabolic pathways critical for bacterial survival. The metabolomics analysis revealed that this compound exposure led to significant alterations in the metabolic profiles of S. aureus, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Effects of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 51 μg/mL | Disruption of cell wall synthesis |

| Candida albicans | Not specified | Synergistic effect with terbinafine |

Metabolic Effects

In clinical settings, this compound has been shown to improve glycemic control in patients with prediabetes and type 2 diabetes. A clinical observational study involving 76 patients demonstrated that oral administration of 300 mg of this compound thrice daily significantly reduced fasting plasma glucose (FPG), postprandial glucose (2hPG), and HbA1c levels over three months .

Table 2: Clinical Efficacy of this compound in Glycemic Control

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | P-value |

|---|---|---|---|

| Fasting Plasma Glucose | 130 ± 10 | 110 ± 8 | <0.01 |

| 2h Postprandial Glucose | 180 ± 15 | 150 ± 12 | <0.01 |

| HbA1c | 7.5 ± 0.5 | 6.8 ± 0.4 | <0.01 |

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory effects. It has been shown to inhibit the expression of inflammatory markers such as IL-6 in various cellular models . The compound's ability to modulate inflammatory pathways suggests its potential therapeutic role in conditions characterized by chronic inflammation.

Case Studies and Clinical Trials

- Diabetes Management : In a randomized controlled trial involving type 2 diabetes patients, this compound was compared to metformin over three months. Both treatments resulted in similar improvements in glycemic parameters, indicating that this compound could be a viable alternative or adjunct therapy for diabetes management .

- Vascular Health : A study focused on the effects of this compound on endothelial dysfunction demonstrated that it inhibited xanthine oxidase activity, a key enzyme involved in oxidative stress within vascular tissues. This inhibition was associated with reduced levels of reactive oxygen species and inflammatory markers .

Propiedades

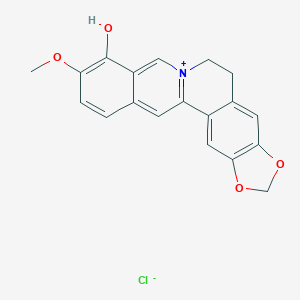

IUPAC Name |

17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFSYEVKFOOLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15401-69-1 | |

| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15401-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berberrubine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015401691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berberrubine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.